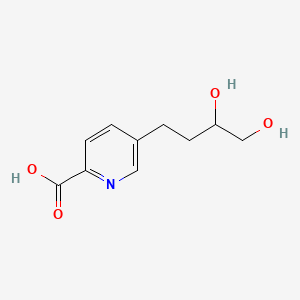
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 3,4-dihydroxybutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carboxylic acid and dihydroxybutyl groups. One common method involves the use of pyridine-2-carboxylic acid as a starting material, which is then subjected to a series of reactions to introduce the 3,4-dihydroxybutyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The dihydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxybutyl group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols.
Applications De Recherche Scientifique
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological agent.
Industry: It can be used in the production of specialty chemicals, catalysts, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid can be compared with other pyridinecarboxylic acids, such as:
Picolinic acid (2-Pyridinecarboxylic acid): Similar structure but lacks the dihydroxybutyl group.
Nicotinic acid (3-Pyridinecarboxylic acid): Differently substituted pyridine ring.
Isonicotinic acid (4-Pyridinecarboxylic acid): Another isomer with a different substitution pattern.
The uniqueness of this compound lies in the presence of the 3,4-dihydroxybutyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
98985-54-7 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
5-(3,4-dihydroxybutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c12-6-8(13)3-1-7-2-4-9(10(14)15)11-5-7/h2,4-5,8,12-13H,1,3,6H2,(H,14,15) |
Clé InChI |
UVVYRQPKVBATGU-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1CCC(CO)O)C(=O)O |
SMILES canonique |
C1=CC(=NC=C1CCC(CO)O)C(=O)O |
Synonymes |
10,11-dihydroxyfusaric acid 5-(3',4'-dihydroxybutyl)-2-pyridinecarboxylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















